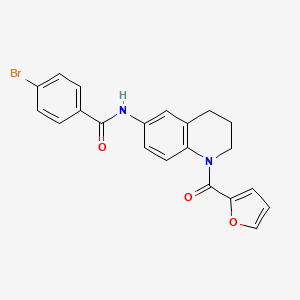![molecular formula C22H24N4O3S B3312055 4-methoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 946287-98-5](/img/structure/B3312055.png)
4-methoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Overview
Description
4-methoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide, commonly known as MPB, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. This compound is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
MPB has been studied extensively for its potential applications in various fields of research. One of the most promising applications of MPB is in the field of cancer research. Studies have shown that MPB can inhibit the growth of cancer cells by targeting specific enzymes and receptors involved in cell proliferation. MPB has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that MPB can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are implicated in the development of these disorders.
Mechanism of Action
Target of Action
The primary targets of 4-methoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
This compound acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, thereby increasing its levels . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is involved in many cognitive functions, and its impairment is associated with neurodegenerative diseases like Alzheimer’s . By increasing acetylcholine levels, the compound can potentially alleviate symptoms related to acetylcholine deficiency .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This could potentially improve cognitive functions impaired due to acetylcholine deficiency .
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPB in lab experiments is its specificity for certain enzymes and receptors. This specificity allows researchers to target specific pathways and processes in the body, which can lead to more accurate and reliable results. However, one of the limitations of using MPB in lab experiments is its potential toxicity. MPB has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the research and development of MPB. One possible direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another possible direction is the development of new derivatives of MPB that have improved specificity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of MPB, which can potentially lead to the development of new treatments for cancer and neurological disorders.
Conclusion:
In conclusion, MPB is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. The synthesis of MPB involves a specific method, and its mechanism of action and physiological effects have been studied extensively. MPB has shown promise in the treatment of cancer and neurological disorders, and there are several potential future directions for its research and development.
properties
IUPAC Name |
4-methoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-29-19-9-11-20(12-10-19)30(27,28)25-18-7-5-17(6-8-18)21-13-14-22(24-23-21)26-15-3-2-4-16-26/h5-14,25H,2-4,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRNWEKVRBAXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



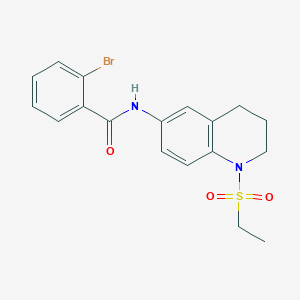

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B3311985.png)

![4-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312006.png)
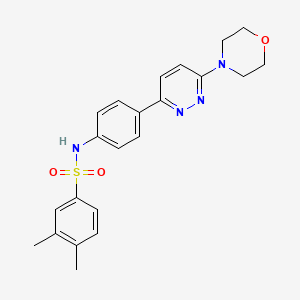
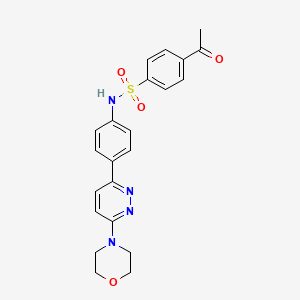
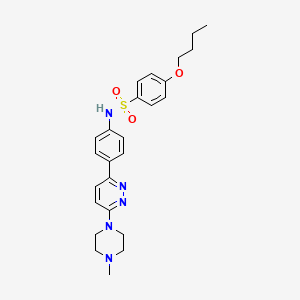
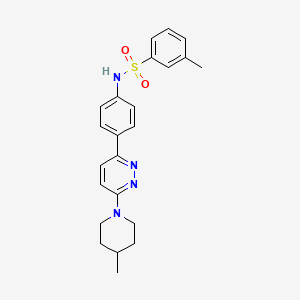
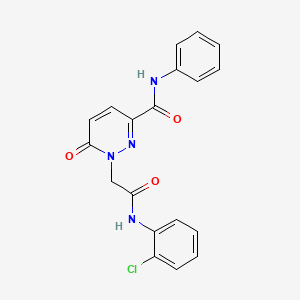

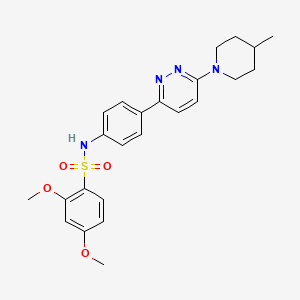
![4-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312052.png)
